molecular formula C10H21NO2 B1266439 1-(2,2-Diethoxyethyl)pyrrolidine CAS No. 23098-07-9

1-(2,2-Diethoxyethyl)pyrrolidine

Cat. No. B1266439
CAS RN: 23098-07-9
M. Wt: 187.28 g/mol
InChI Key: PYFLZPWAPYSHHP-UHFFFAOYSA-N
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Description

1-(2,2-Diethoxyethyl)pyrrolidine (1-DEEP) is an organic compound derived from pyrrolidine, an alicyclic amine. It is a colourless liquid with a pungent odour and a molecular weight of 122.19 g/mol. 1-DEEP is an important intermediate in the synthesis of many pharmaceuticals and other compounds, and has potential applications in the fields of medicinal chemistry and biochemistry.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-(2,2-Diethoxyethyl)pyrrolidine serves as an intermediate in the synthesis of various heterocyclic compounds. Its structure is pivotal in constructing complex molecules that are often found in pharmaceuticals and agrochemicals. The diethoxyethyl group can undergo further reactions to introduce additional functional groups or to form rings, contributing to the diversity of heterocyclic compounds .

Pharmacological Research

The pyrrolidine ring, a core component of this compound, is frequently used in pharmacology. Pyrrolidine derivatives are known for their wide range of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant properties . This makes 1-(2,2-Diethoxyethyl)pyrrolidine a valuable scaffold for developing new therapeutic agents.

Enzyme Inhibition Studies

Researchers utilize 1-(2,2-Diethoxyethyl)pyrrolidine in the study of enzyme inhibition. It acts as a pharmacophore group in the design of enzyme inhibitors, which are crucial in understanding disease mechanisms and developing drugs to treat various conditions .

Molecular Modeling and Simulation

In computational chemistry, 1-(2,2-Diethoxyethyl)pyrrolidine is used in molecular modeling and simulation programs. These programs, such as Amber and GROMACS, use the compound to simulate biological systems and understand molecular interactions .

Development of Bioactive Molecules

The compound is instrumental in the development of bioactive molecules with target selectivity. Its pyrrolidine ring is essential for creating compounds with desired biological profiles, influencing the binding mode to proteins and thus the efficacy of potential drugs .

properties

IUPAC Name

1-(2,2-diethoxyethyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO2/c1-3-12-10(13-4-2)9-11-7-5-6-8-11/h10H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYFLZPWAPYSHHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCCC1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20177667
Record name 1-Pyrrolidineacetaldehyde, diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,2-Diethoxyethyl)pyrrolidine

CAS RN

23098-07-9
Record name 1-Pyrrolidineacetaldehyde, diethyl acetal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023098079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC65621
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65621
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Pyrrolidineacetaldehyde, diethyl acetal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20177667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Pyrrolidineacetalaldehyde diethyl acetal
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